molecular formula C8H10BrNO2 B1522314 (2-Amino-5-bromo-3-methoxyphenyl)methanol CAS No. 953039-12-8

(2-Amino-5-bromo-3-methoxyphenyl)methanol

Cat. No. B1522314
Key on ui cas rn: 953039-12-8
M. Wt: 232.07 g/mol
InChI Key: YGHNIDQXQUBJBM-UHFFFAOYSA-N
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Patent
US07932262B2

Procedure details

To a 0.15 M chloroform solution of (2-amino-5-bromo-3-methoxyphenyl)methanol (10.16 g, 43.96 mmol) was added manganese dioxide (19.9 g, 280.5 mmol). The mixture was stirred under argon at room temperature for 16 hours. The resulting mixture was filtered through celite and washed with dichloromethane. The filtrate was concentrated to dryness and used in next step. ES/MS m/z 228/230 (MH+).
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([Br:10])=[CH:4][C:3]=1[CH2:11][OH:12]>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([Br:10])=[CH:4][C:3]=1[CH:11]=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.16 g
Type
reactant
Smiles
NC1=C(C=C(C=C1OC)Br)CO
Name
Quantity
19.9 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under argon at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through celite
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=C(C=O)C=C(C=C1OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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